

Foreword: Navigating the Toxicological Landscape of Methylating N-Nitroso Compounds

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **N-Nitroso-N-methylurethane**

Cat. No.: **B032213**

[Get Quote](#)

This guide provides a comprehensive overview of the toxicological data for **N-Nitroso-N-methylurethane** (NMUT). As researchers, scientists, and drug development professionals, our commitment to precision is paramount. In compiling this document, it became evident that while **N-Nitroso-N-methylurethane** is a recognized potent carcinogen, the vast body of detailed, quantitative, and mechanistic research in the public domain has been conducted on its close structural analog, N-Nitroso-N-methylurea (NMU).

Both NMUT and NMU are direct-acting SN1-type methylating agents that do not require metabolic activation to exert their genotoxic effects. They both ultimately generate the same reactive intermediate, the methyldiazonium ion, which is responsible for DNA alkylation.^[1] Due to this shared mechanism and its extensive use in establishing key principles of chemical carcinogenesis, NMU serves as the primary reference compound in toxicological literature.

Therefore, to provide the in-depth, field-proven insights required, this guide will present data specific to **N-Nitroso-N-methylurethane** wherever available. For sections requiring detailed experimental protocols and extensive quantitative data, we will draw upon the robust and comprehensive dataset for N-Nitroso-N-methylurea, clearly identifying it as the analogue. This approach ensures scientific integrity while delivering the practical, in-depth understanding necessary for professionals in the field.

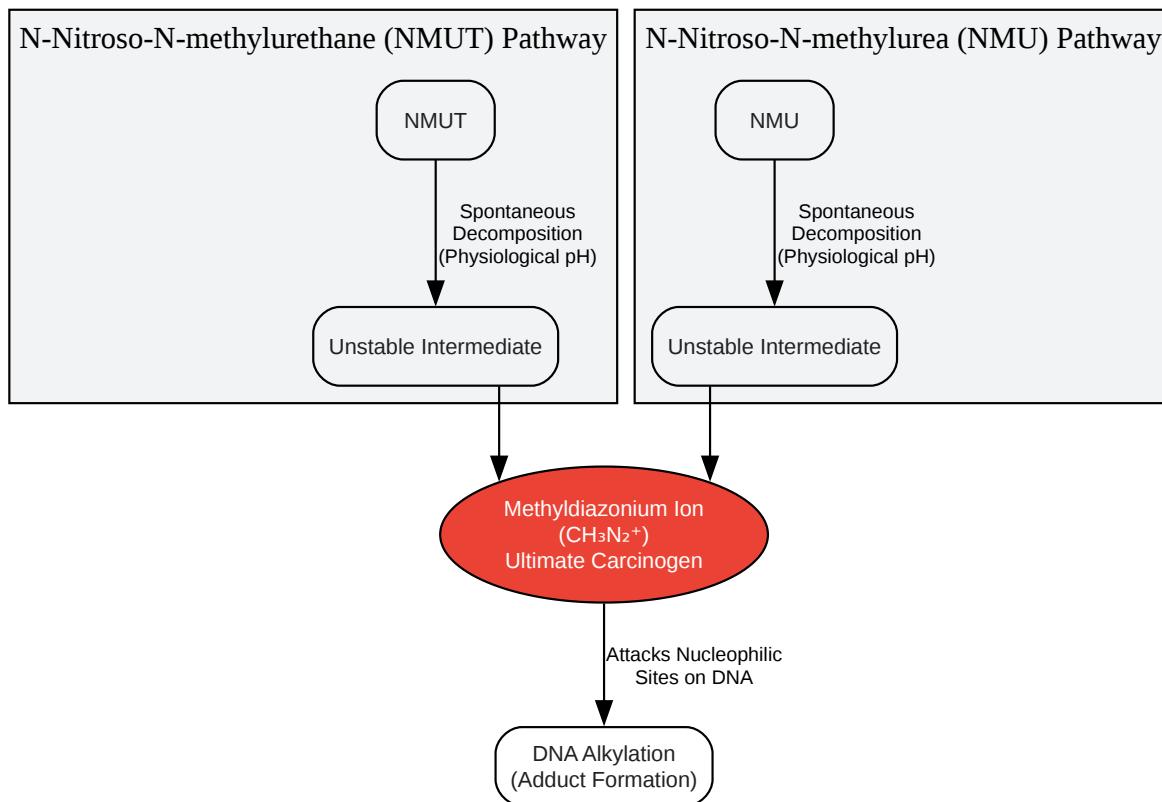
Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a compound is the bedrock of toxicological assessment. Both NMUT and NMU are characterized by the N-nitroso group, which imparts

significant chemical reactivity.

Property	N-Nitroso-N-methylurethane (NMUT)	N-Nitroso-N-methylurea (NMU)
CAS Number	615-53-2[2]	684-93-5[3]
Molecular Formula	C ₄ H ₈ N ₂ O ₃ [2]	C ₂ H ₅ N ₃ O ₂ [3]
Molecular Weight	132.12 g/mol [2]	103.08 g/mol [3]
Appearance	Yellow to pink liquid or solid[2]	Pale yellow crystalline solid[4]
Stability	Unstable; sensitive to light and heat. Decomposes in aqueous solutions, with stability being pH-dependent.[2]	Sensitive to humidity and light. Decomposes in water, with alkaline hydrolysis producing diazomethane.[5]
Primary Hazard	Potent carcinogen, mutagen, and alkylating agent.[2]	Potent carcinogen, mutagen, and teratogen.[3][4]

Mechanism of Action: The Path to Genotoxicity


The toxicity of **N-Nitroso-N-methylurethane** is a direct consequence of its ability to alkylate nucleophilic sites within the cell, most critically on DNA. This process does not require enzymatic activation, a key feature of direct-acting carcinogens.

Causality of Experimental Choice: The study of direct-acting alkylating agents like NMUT and NMU is foundational to carcinogenesis research because their mode of action is clear and quantifiable. Unlike compounds requiring complex metabolic activation, their effects can be directly correlated to exposure and the subsequent chemical reactions with cellular macromolecules. This allows for the precise study of DNA adduct formation, repair, and the resulting mutations that initiate cancer.

Spontaneous Decomposition and Formation of the Ultimate Carcinogen

Under physiological conditions (aqueous environment, neutral pH), NMUT undergoes spontaneous decomposition. The process involves the formation of a highly reactive

methyldiazonium ion (CH_3N_2^+). This cation is a powerful electrophile and is considered the "ultimate carcinogen" responsible for transferring a methyl group to cellular nucleophiles. The analogous decomposition of NMU also yields this same reactive species.

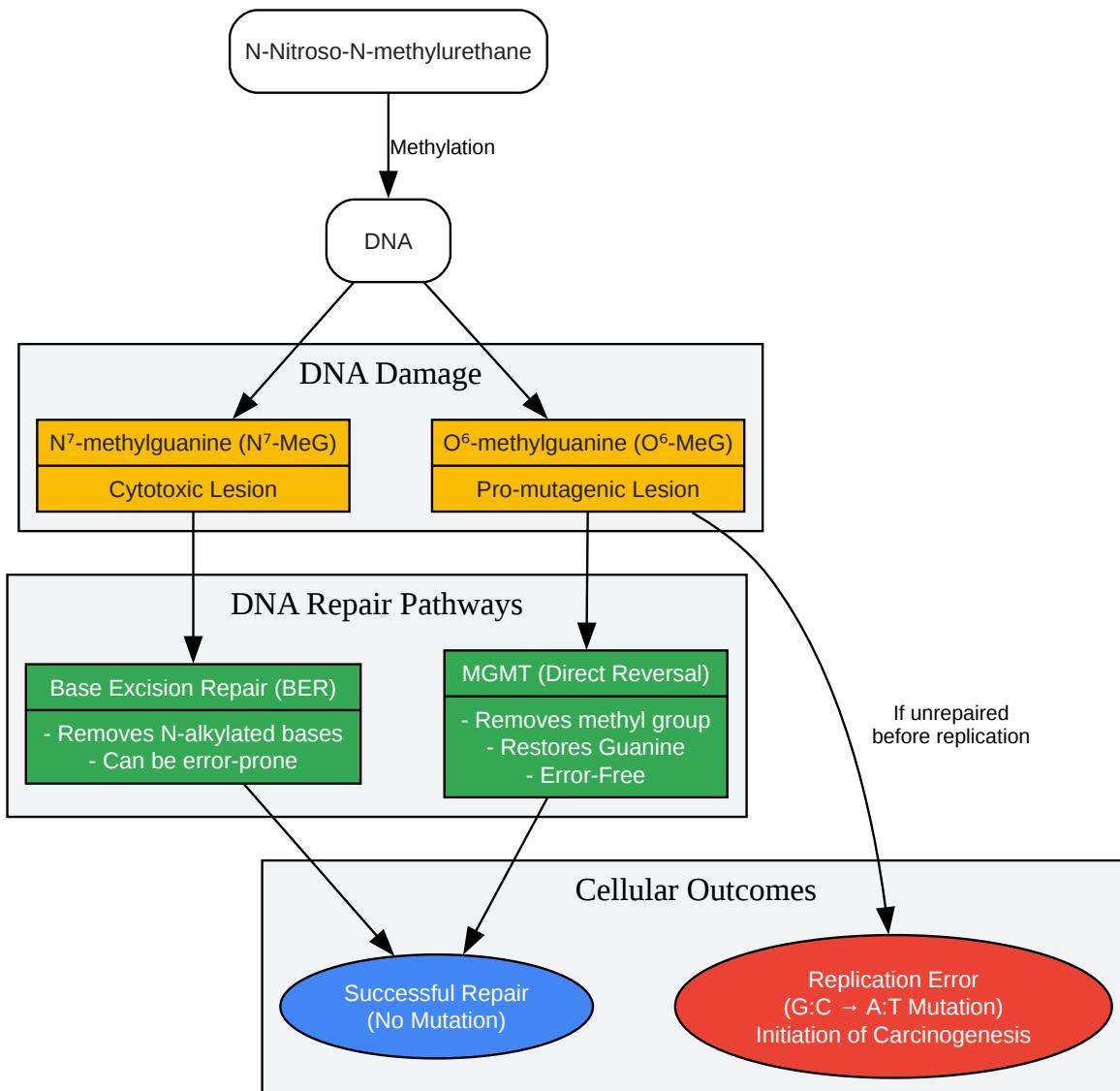
[Click to download full resolution via product page](#)

Caption: Decomposition of NMUT and NMU to the methyldiazonium ion.

DNA Adduct Formation: The Molecular Lesion

The methyldiazonium ion alkylates DNA at several positions, but the most critical lesions from a mutagenic and carcinogenic standpoint are formed at oxygen atoms of the DNA bases.^[6]

- **O^6 -methylguanine ($\text{O}^6\text{-MeG}$):** This is the most significant pro-mutagenic lesion. During DNA replication, $\text{O}^6\text{-MeG}$ preferentially mispairs with thymine instead of cytosine. If not repaired


before cell division, this leads to a permanent G:C → A:T transition mutation in the next generation of cells.^{[3][7]} The persistence of O⁶-MeG in the DNA of a specific tissue is often correlated with the organotropic (organ-specific) carcinogenic effect of the compound.^[8]

- O⁴-methylthymine (O⁴-MeT): This lesion can also cause mispairing, leading to T:A → C:G transitions.
- N⁷-methylguanine (N⁷-MeG) and N³-methyladenine (N³-MeA): These are the most abundant adducts formed.^[9] While less directly mutagenic than O-alkylated adducts, they can destabilize the glycosidic bond, leading to depurination and the formation of apurinic (AP) sites. These AP sites are non-instructional and can lead to mutations during error-prone repair.

Cellular Response: DNA Repair Pathways

The cell is not a passive target. A sophisticated network of DNA repair pathways exists to counteract the damage inflicted by alkylating agents. The efficiency and fidelity of these pathways determine whether a cell survives, undergoes apoptosis, or acquires a permanent mutation.

- O⁶-Methylguanine-DNA Methyltransferase (MGMT): This is a "suicide" enzyme that provides the primary defense against O⁶-MeG lesions. MGMT directly transfers the methyl group from the O⁶ position of guanine to one of its own cysteine residues.^{[10][11]} This action restores the guanine base in a single, error-free step. However, the MGMT protein is consumed in the reaction and must be resynthesized. Tissues with low intrinsic MGMT activity or where the MGMT pool has been depleted by high exposure are at a much greater risk of mutation.^[10]
- Base Excision Repair (BER): This pathway is responsible for removing N-alkylated adducts like N⁷-MeG and N³-MeA. A specific DNA glycosylase (e.g., AAG) recognizes and excises the damaged base, creating an AP site. This site is then processed by other enzymes (AP endonuclease, DNA polymerase, DNA ligase) to restore the correct DNA sequence.^{[6][9]}

[Click to download full resolution via product page](#)

Caption: DNA damage and repair pathways following exposure to NMUT.

Carcinogenicity

N-Nitroso-N-methylurethane is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), meaning it is possibly carcinogenic to humans.[\[12\]](#) This classification is based on sufficient evidence of carcinogenicity in experimental animals.

The closely related NMU is classified as Group 2A, probably carcinogenic to humans, reflecting the extensive evidence of its carcinogenicity in at least 10 animal species, including monkeys. [7][13] It is a multi-potent carcinogen, inducing tumors in a wide variety of organs depending on the species, dose, and route of administration.[7][12]

Summary of Carcinogenicity Data (from NMU Studies)

The following table summarizes representative findings from animal bioassays using NMU, which demonstrate its potent and broad-spectrum carcinogenic activity.

Species/Strain	Route	Dose	Target Organs	Tumor Incidence	Reference
Sprague-Dawley Rat	Intravenous	50 mg/kg (at 50 days of age)	Mammary Gland	73% (Mammary Carcinomas)	[3]
BUF/N Rat	Intravenous	50 mg/kg (at 50 days of age)	Mammary Gland	89% (Mammary Carcinomas)	[3]
Syrian Golden Hamster	Intraperitoneal	30 mg/kg (single dose)	Forestomach, Liver	53% (Forestomach Papillomas), 17% (Liver Tumors)	[8][12]
Wistar Rat	Intragastric	100 mg/kg (3x/week for 16 weeks)	Stomach	Significant induction of gastric tumors	[7]
Mouse	Skin Application	(Dose not specified)	Skin	Malignant Skin Tumors	[12]

Genotoxicity and Mutagenicity

NMUT and NMU are potent mutagens, a direct result of their ability to form pro-mutagenic DNA adducts. Their genotoxic potential has been confirmed in a wide range of *in vitro* and *in vivo*

assays.

Summary of Genotoxicity Data

Assay Type	System	Result	Key Findings	Reference
Ames Test (Bacterial Reverse Mutation)	Salmonella typhimurium	Positive	Induces mutations, particularly base-pair substitutions consistent with G:C → A:T transitions.	[14][15]
COMET Assay (Single Cell Gel Electrophoresis)	CHOK1 Cells	Positive	Induces DNA strand breaks. Melatonin showed a slight anticlastogenic (break-preventing) effect.	[16]
Micronucleus Test	In vivo (Mice)	Positive	Indicates clastogenic (chromosome breaking) or aneuploid (chromosome loss) effects.	[17]
Mutagenesis Assay	Human Fibroblasts	Weakly Mutagenic	NMU was a weak mutagen compared to N-ethyl-N-nitrosourea (NEU), attributed to efficient repair of O ⁶ -MeG in human cells.	[18]

Acute and Chronic Toxicity

Acute Toxicity

Acute exposure to N-nitroso compounds can cause immediate health effects. In humans, acute exposure to NMU is known to cause dermatitis.[\[13\]](#) High exposure may lead to systemic effects.[\[4\]](#)[\[5\]](#)

Animal Data (NMU):

- LD₅₀ (Syrian Hamster, i.p.): 110 mg/kg body weight.[\[12\]](#)
- Acute Symptoms: Nausea, vomiting, diarrhea, leukopenia (decrease in white blood cells).[\[5\]](#)
- Pathology: Extensive liver cell necrosis, kidney necrosis, and hemorrhagic lesions of the intestine.[\[12\]](#)

Chronic Toxicity

The primary endpoint of chronic toxicity for **N-Nitroso-N-methylurethane** is its carcinogenicity, as detailed in Section 3.0. Long-term, low-dose exposure is associated with an increased risk of tumor development in susceptible organs. There is no established safe level of exposure to a carcinogen.[\[4\]](#)

Experimental Protocols: Self-Validating Methodologies

The following protocols are based on established methodologies for N-Nitroso-N-methylurea (NMU) and represent the standard for assessing the toxicity of direct-acting methylating agents.

Trustworthiness through Self-Validation: Each protocol includes inherent controls. The use of vehicle controls establishes the baseline response, while positive controls (where applicable) validate the sensitivity of the experimental system. Dose-response evaluations are critical; a clear relationship between increasing dose and increasing toxicological effect provides strong evidence of causality.

Protocol: Carcinogenicity Bioassay in Rats (Mammary Gland Model)

This protocol is a widely used and reliable model for studying chemically induced breast cancer.

Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for an NMU-induced mammary carcinogenesis study.

Step-by-Step Methodology:

- Animal Model: Use female Sprague-Dawley rats, 35-40 days of age. Acclimatize for at least one week.
- Compound Preparation: Prepare NMU at a concentration of 10 mg/mL in 0.9% NaCl, acidified to pH 4.0-5.0 with acetic acid. Prepare fresh and protect from light, as NMU is unstable.
- Administration: At 50 days of age, administer a single intraperitoneal (i.p.) or intravenous (i.v.) injection of NMU at a dose of 50 mg/kg body weight. A control group should receive a vehicle-only injection.
- Monitoring: Palpate animals for the appearance of mammary tumors weekly. Record the date of appearance and location of each tumor. Monitor animal health and body weight throughout the study.
- Termination: Euthanize animals when tumors reach a predetermined size (e.g., 1-2 cm in diameter) or at the end of the study period (e.g., 20-25 weeks).

- Necropsy and Analysis: At necropsy, dissect all mammary tumors. Record the number, location, weight, and dimensions of each tumor. Fix tumors in 10% neutral buffered formalin for histopathological analysis to confirm malignancy.
- Endpoints: The primary endpoints are tumor incidence (% of animals with tumors), tumor multiplicity (average number of tumors per animal), and latency (time to first tumor).

Protocol: Ames Test (Bacterial Reverse Mutation Assay)

This in vitro test is a standard screen for mutagenicity.

Step-by-Step Methodology:

- Bacterial Strains: Use *Salmonella typhimurium* strains TA100 and TA1535, which are sensitive to base-pair substitution mutagens.
- Metabolic Activation: As NMUT is a direct-acting agent, the test is typically run without an exogenous metabolic activation system (S9 mix). However, running a parallel experiment with S9 can confirm that metabolic processes do not deactivate the compound. For many nitrosamines, hamster liver S9 is more effective than rat liver S9.[15][19]
- Pre-incubation Method: a. In a test tube, combine 0.1 mL of an overnight bacterial culture, 0.5 mL of phosphate buffer (or S9 mix), and 0.05 mL of the test compound solution (NMUT dissolved in a suitable solvent like DMSO). b. Incubate the mixture at 37°C for 20-30 minutes with shaking.[20]
- Plating: Add 2.0 mL of molten top agar (containing a trace amount of histidine to allow for initial cell divisions) to the tube, vortex gently, and pour the contents onto a minimal glucose agar plate.
- Incubation: Incubate the plates at 37°C for 48-72 hours.
- Scoring: Count the number of revertant colonies (his⁺) on each plate. A positive result is defined as a dose-dependent increase in the number of revertant colonies compared to the solvent control, typically a two-fold or greater increase.

Protocol: Comet Assay (Single Cell Gel Electrophoresis)

This assay provides a sensitive measure of DNA strand breaks in individual cells.

Step-by-Step Methodology:

- **Cell Culture and Treatment:** Culture a suitable cell line (e.g., CHOK1, A549) to approximately 80-90% confluence. Expose the cells to various concentrations of NMUT (and a vehicle control) for a short duration (e.g., 2-4 hours).
- **Cell Embedding:** Harvest the cells via trypsinization, wash with PBS, and resuspend at a concentration of $\sim 1 \times 10^5$ cells/mL. Mix a small volume of the cell suspension with low melting point agarose and pipette onto a specially coated microscope slide (CometSlide™). Allow to solidify.
- **Lysis:** Immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C. This step removes cell membranes and histones, leaving behind the DNA as a "nucleoid".[21]
- **Alkaline Unwinding:** Place the slides in a horizontal electrophoresis tank filled with a high pH alkaline buffer (pH > 13) for 20-40 minutes. This unwinds the DNA and expresses alkali-labile sites as strand breaks.
- **Electrophoresis:** Apply a voltage (e.g., ~ 1 V/cm) for 20-30 minutes. Broken DNA fragments, being negatively charged, will migrate from the nucleoid towards the anode, forming the "comet tail".
- **Neutralization and Staining:** Gently wash the slides with a neutralization buffer, then stain the DNA with a fluorescent dye (e.g., SYBR Gold, propidium iodide).
- **Visualization and Analysis:** Visualize the slides using a fluorescence microscope. Capture images and analyze them using specialized software. The extent of DNA damage is quantified by measuring parameters such as tail length, % DNA in the tail, and tail moment (tail length \times % DNA in tail).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methylation of DNA by N-methyl-N-nitrosourethane and N-methyl-N-nitroso-N'-nitroguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Nitroso-N-methylurethane | C4H8N2O3 | CID 12001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. nj.gov [nj.gov]
- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Carcinogenicity of single doses of N-nitroso-N-methylurea and N-nitroso-N-ethylurea in Syrian golden hamsters and the persistence of alkylated purines in the DNA of various tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enzymology of repair of DNA adducts produced by N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. O6-methylguanine-DNA methyltransferase in the defense against N-nitroso compounds and colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. epa.gov [epa.gov]
- 14. iphasebiosci.com [iphasebiosci.com]
- 15. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 18. N-Nitroso-N-methylurea - Wikipedia [en.wikipedia.org]
- 19. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 20. criver.com [criver.com]

- 21. neb.com [neb.com]
- To cite this document: BenchChem. [Foreword: Navigating the Toxicological Landscape of Methylating N-Nitroso Compounds]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b032213#n-nitroso-n-methylurethane-toxicological-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com